Delucemine Hydrochloride

Description

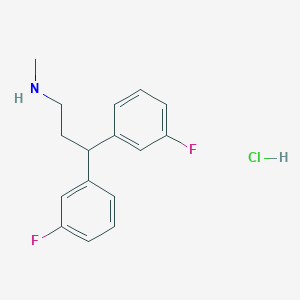

Structure

3D Structure of Parent

Propriétés

IUPAC Name |

3,3-bis(3-fluorophenyl)-N-methylpropan-1-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17F2N.ClH/c1-19-9-8-16(12-4-2-6-14(17)10-12)13-5-3-7-15(18)11-13;/h2-7,10-11,16,19H,8-9H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MGNMVYXIKDNAKK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNCCC(C1=CC(=CC=C1)F)C2=CC(=CC=C2)F.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18ClF2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80171909 | |

| Record name | Delucemine hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80171909 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

297.77 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

186495-99-8 | |

| Record name | Delucemine hydrochloride [USAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0186495998 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Delucemine hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80171909 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | DELUCEMINE HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/P110CQY44Z | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Delucemine Hydrochloride: A Technical Guide to its Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Introduction

Delucemine hydrochloride (also known as NPS-1506) is a synthetic compound originally investigated for its neuroprotective effects in the context of stroke and later explored as a potential antidepressant.[1] Its structure is derived from argiotoxin 636, a natural antagonist of the N-methyl-D-aspartate (NMDA) receptor found in the venom of the spider Argiope aurantia.[1] Delucemine exhibits a multifaceted mechanism of action, primarily functioning as an NMDA receptor antagonist.[2] Additionally, it interacts with monoamine transporters, specifically as a serotonin reuptake inhibitor.[1][3] This dual action suggests a complex pharmacological profile with potential therapeutic applications in various neurological and psychiatric disorders.

Primary Mechanism of Action: NMDA Receptor Antagonism

Delucemine's principal mechanism of action is the antagonism of the N-methyl-D-aspartate (NMDA) receptor, a crucial component of the glutamatergic system in the central nervous system.[2] Glutamate is the primary excitatory neurotransmitter in the brain, and its receptors, including the NMDA receptor, are fundamental for synaptic plasticity, learning, and memory.[4][5]

However, excessive activation of NMDA receptors by glutamate leads to a massive influx of calcium ions (Ca2+) into neurons.[4][6] This calcium overload triggers a cascade of neurotoxic events, including the activation of proteases, production of reactive oxygen species, and ultimately, neuronal cell death through apoptosis or necrosis.[5] This process, known as excitotoxicity, is implicated in the pathophysiology of various neurological conditions, including stroke and neurodegenerative diseases.[6]

Delucemine acts as a non-competitive antagonist, binding to a site within the NMDA receptor's ion channel, often referred to as the PCP or MK-801 binding site.[6][7] By physically obstructing the channel, Delucemine prevents the excessive influx of Ca2+, thereby mitigating glutamate-induced excitotoxicity and exerting a neuroprotective effect.[6]

Secondary Mechanisms of Action

Beyond its primary role as an NMDA receptor antagonist, Delucemine also modulates the monoaminergic system.

Serotonin Reuptake Inhibition

Delucemine is a selective serotonin reuptake inhibitor (SSRI).[3] The serotonin transporter (SERT) is a protein that facilitates the reabsorption of serotonin from the synaptic cleft back into the presynaptic neuron, thus terminating its signal.[8] By inhibiting SERT, Delucemine increases the extracellular concentration of serotonin, enhancing serotonergic neurotransmission.[9] This mechanism is the hallmark of many widely prescribed antidepressant medications.[8]

Interaction with Sigma-1 Receptors

Preclinical evidence suggests that some NMDA receptor antagonists and antidepressants interact with sigma-1 receptors.[10] Sigma-1 receptors are unique intracellular chaperone proteins located at the endoplasmic reticulum.[11] They are involved in modulating various cellular processes, including calcium homeostasis, and can influence glutamatergic neurotransmission.[11][12] Agonism at the sigma-1 receptor can potentiate NMDA receptor-mediated responses, an effect that appears to be involved in the mechanism of action of some antidepressants.[10] While direct binding data for Delucemine at the sigma-1 receptor is not extensively detailed in the provided results, this remains a plausible area of its complex pharmacology given its structural class and dual NMDA/SSRI profile.

Quantitative Data: Binding Affinities

The following table summarizes the known binding affinities (Ki) of Delucemine for its primary targets. Ki values represent the concentration of a ligand that will bind to half the available receptors in the absence of a competitor, with lower values indicating higher affinity.

| Target | Ligand | Ki (nM) | Species | Assay Type |

| NMDA Receptor (PCP site) | Delucemine (NPS-1506) | Specific value not available in search results | Rat (forebrain) | Radioligand Binding ([³H]MK-801) |

| Serotonin Transporter (SERT) | Delucemine (NPS-1506) | Specific value not available in search results | Human (clonal) | Radioligand Binding |

| Norepinephrine Transporter (NET) | Delucemine (NPS-1506) | Specific value not available in search results | Human (clonal) | Radioligand Binding |

Note: While the qualitative effects of Delucemine on these targets are established, specific Ki values were not found in the provided search results. This represents a gap in the publicly available data.

Experimental Protocols

The characterization of Delucemine's mechanism of action relies on standard neuropharmacological assays.

Radioligand Binding Assay

This technique is used to determine the affinity of a drug for a specific receptor or transporter.[13]

Objective: To quantify the binding affinity (Ki) of Delucemine for the NMDA receptor and monoamine transporters.

Methodology:

-

Membrane Preparation: Brain tissue (e.g., rat forebrain) or cells expressing the target receptor (e.g., human clonal cell lines for transporters) are homogenized in a cold buffer and centrifuged to isolate the cell membranes containing the target proteins.[7][14] The final membrane pellet is resuspended in an appropriate assay buffer.[14]

-

Competitive Binding: A fixed concentration of a radiolabeled ligand (e.g., [³H]MK-801 for the NMDA receptor's PCP site or [³H]paroxetine for SERT) is incubated with the membrane preparation.[7][15]

-

Incubation: Varying concentrations of the unlabeled test compound (Delucemine) are added to compete with the radioligand for binding to the target.[14] The mixture is incubated at a controlled temperature (e.g., room temperature or 30°C) for a specific duration (e.g., 60-120 minutes) to reach equilibrium.[7][14]

-

Separation: The receptor-bound radioligand is separated from the unbound radioligand via rapid vacuum filtration through glass fiber filters.[7] The filters trap the membranes while the unbound ligand passes through.

-

Quantification: The radioactivity trapped on the filters is measured using a scintillation counter.[7]

-

Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[7][14]

Whole-Cell Patch-Clamp Electrophysiology

This technique measures the ion flow through receptor channels in a single neuron, providing functional data on receptor antagonism.[16][17]

Objective: To determine the functional effect of Delucemine on NMDA receptor-mediated currents.

Methodology:

-

Slice Preparation: The brain (e.g., from a rat) is rapidly dissected, and thin slices (e.g., 300 µm) containing the region of interest (e.g., hippocampus or cortex) are prepared and maintained in artificial cerebrospinal fluid (aCSF).[18]

-

Cell Identification: A single neuron is visualized under a microscope.

-

Pipette Placement: A glass micropipette with a very fine tip (resistance 3-7 MΩ), filled with an intracellular solution, is carefully brought into contact with the neuron's membrane.[19]

-

Seal Formation: Gentle suction is applied to form a high-resistance "giga-seal" between the pipette tip and the cell membrane.

-

Whole-Cell Configuration: A brief pulse of stronger suction ruptures the membrane patch, allowing electrical access to the entire cell.[16]

-

Voltage Clamp: The neuron's membrane potential is held at a constant voltage (e.g., -70 mV to isolate AMPA currents or -30 mV to measure NMDA currents by relieving the Mg2+ block).[16]

-

Agonist Application: An NMDA receptor agonist (e.g., glutamate or NMDA) is applied to the cell to evoke an inward current through the NMDA receptors.[20]

-

Antagonist Application: The experiment is repeated in the presence of varying concentrations of Delucemine to measure its ability to block the agonist-evoked current.[20]

-

Data Acquisition: The resulting electrical currents are amplified, recorded, and analyzed to determine the inhibitory effect and characteristics of Delucemine's channel blockade.[18]

Conclusion

This compound possesses a sophisticated, dual mechanism of action. Its primary function as a non-competitive NMDA receptor channel blocker provides a strong basis for its neuroprotective properties by preventing glutamate-induced excitotoxicity.[2][6] This is complemented by its secondary action as a serotonin reuptake inhibitor, a well-established mechanism for antidepressant effects.[1][3] The potential interplay with sigma-1 receptors adds another layer of complexity that may contribute to its overall pharmacological profile.[10] This combination of activities makes Delucemine a compound of significant interest for researchers in neuropharmacology and drug development, targeting a range of CNS disorders where both glutamatergic dysregulation and monoaminergic deficits are implicated. Further studies are required to fully elucidate its binding affinities and the clinical implications of its unique, multifaceted mechanism.

References

- 1. Delucemine - Wikipedia [en.wikipedia.org]

- 2. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. NMDA Receptor Antagonists and Alzheimer's [webmd.com]

- 5. mdpi.com [mdpi.com]

- 6. NMDA Receptor Antagonists: Emerging Insights into Molecular Mechanisms and Clinical Applications in Neurological Disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 7. NMDA Receptor Binding Studies [bio-protocol.org]

- 8. Overview of Monoamine Transporters - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Comparison of effects of dual transporter inhibitors on monoamine transporters and extracellular levels in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. The Pharmacology of Sigma-1 Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 11. neurologylive.com [neurologylive.com]

- 12. Sigma-1 Receptors in Depression: Mechanism and Therapeutic Development - PMC [pmc.ncbi.nlm.nih.gov]

- 13. giffordbioscience.com [giffordbioscience.com]

- 14. giffordbioscience.com [giffordbioscience.com]

- 15. Binding potency of 6-nitroquipazine analogues for the 5-hydroxytryptamine reuptake complex - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Whole-cell patch clamp electrophysiology to study ionotropic glutamatergic receptors and their roles in addiction - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Whole-Cell Patch-Clamp Electrophysiology to Study Ionotropic Glutamatergic Receptors and Their Roles in Addiction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. docs.axolbio.com [docs.axolbio.com]

- 19. axolbio.com [axolbio.com]

- 20. Whole-Cell Patch-Clamp Analysis of Recombinant NMDA Receptor Pharmacology Using Brief Glutamate Applications - PMC [pmc.ncbi.nlm.nih.gov]

Delucemine Hydrochloride: A Technical Guide to its NMDA Receptor Antagonism

For Researchers, Scientists, and Drug Development Professionals

Introduction

Delucemine hydrochloride (also known as NPS-1506) is a moderate-affinity uncompetitive antagonist of the N-methyl-D-aspartate (NMDA) receptor.[1][2][3] It has been investigated for its neuroprotective properties in various preclinical models of neurological disorders, including ischemic and hemorrhagic stroke, and head trauma.[3] Additionally, delucemine has been identified as a selective serotonin reuptake inhibitor (SSRI) and has been explored for its potential as an antidepressant.[4] This technical guide provides an in-depth overview of the core pharmacology of this compound, focusing on its mechanism of action as an NMDA receptor antagonist, supported by quantitative data, detailed experimental protocols, and visualizations of relevant signaling pathways and experimental workflows.

Mechanism of Action: NMDA Receptor Antagonism

Delucemine acts as an uncompetitive antagonist at the NMDA receptor. This means it binds to a site within the ion channel of the receptor, but only when the receptor is in an open state, that is, when it has been activated by the binding of both glutamate and a co-agonist like glycine or D-serine.[5][6] By physically occluding the channel, delucemine prevents the influx of cations such as Ca2+ and Na+, thereby inhibiting the downstream signaling cascades that are normally initiated by NMDA receptor activation.[5] The uncompetitive nature of its binding suggests that its inhibitory effect is use-dependent, becoming more pronounced with increased neuronal activity and glutamate release.

Quantitative Pharmacological Data

The following tables summarize the available quantitative data on the potency and pharmacokinetics of this compound.

Table 1: In Vitro Potency of this compound

| Parameter | Value | Assay System | Reference |

| IC50 | 476 nM | Inhibition of NMDA/glycine-induced cytosolic calcium increase in cultured rat cerebellar granule cells | [1][2] |

| IC50 | 664 nM | Displacement of [3H]MK-801 binding to rat cortical membranes | [1][2] |

Table 2: Preclinical and Clinical Pharmacokinetic Parameters of this compound

| Parameter | Value | Species/Study Population | Reference |

| Neuroprotective Dose Range | 0.1 - 1.0 mg/kg | Rodent models of stroke and head trauma | [3] |

| Peak Plasma Concentrations (at neuroprotective doses) | 8 - 80 ng/mL | Rodents | [3] |

| Plasma Half-life | ~60 hours | Humans (Phase I study) | [3] |

Key Experimental Protocols

This section details the methodologies for key experiments used to characterize NMDA receptor antagonists like this compound.

Radioligand Binding Assay for NMDA Receptor Affinity

This protocol describes a competitive binding assay to determine the affinity of a compound for the NMDA receptor channel blocker site, typically using a radiolabeled ligand like [3H]MK-801.

Materials:

-

Rat cortical membranes (or other tissue homogenates expressing NMDA receptors)

-

[3H]MK-801 (radioligand)

-

This compound (or other test compounds)

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4)

-

Glutamate and glycine (to open the NMDA receptor channel)

-

Non-specific binding control (e.g., high concentration of a known NMDA receptor channel blocker like unlabeled MK-801 or PCP)

-

Scintillation vials and scintillation cocktail

-

Liquid scintillation counter

-

Glass fiber filters

Procedure:

-

Prepare rat cortical membranes by homogenization and centrifugation.

-

In test tubes, combine the membrane preparation, a fixed concentration of [3H]MK-801, and varying concentrations of the test compound (this compound).

-

Include control tubes for total binding (no test compound) and non-specific binding (with a high concentration of an unlabeled channel blocker).

-

Add glutamate and glycine to all tubes to ensure the NMDA receptor channels are in an open state, allowing the radioligand and test compound to bind.

-

Incubate the mixture at a specific temperature (e.g., room temperature) for a set period to reach equilibrium.

-

Terminate the binding reaction by rapid filtration through glass fiber filters, which trap the membrane-bound radioligand.

-

Wash the filters with ice-cold assay buffer to remove unbound radioligand.

-

Place the filters in scintillation vials with scintillation cocktail.

-

Quantify the radioactivity on the filters using a liquid scintillation counter.

-

Calculate the specific binding at each concentration of the test compound by subtracting the non-specific binding from the total binding.

-

Analyze the data using non-linear regression to determine the IC50 value of the test compound. The Ki (inhibition constant) can then be calculated using the Cheng-Prusoff equation.

Whole-Cell Patch-Clamp Electrophysiology for NMDA Receptor Blockade

This protocol outlines the whole-cell patch-clamp technique to measure the inhibitory effect of this compound on NMDA receptor-mediated currents in cultured neurons or brain slices.

Materials:

-

Cultured neurons or acute brain slices

-

Artificial cerebrospinal fluid (aCSF) containing standard salts, glucose, and buffered to physiological pH.

-

Internal pipette solution containing salts that mimic the intracellular environment.

-

NMDA and glycine (agonists)

-

Tetrodotoxin (TTX) to block voltage-gated sodium channels.

-

Bicuculline and strychnine to block GABAA and glycine receptors, respectively.

-

This compound

-

Patch-clamp rig (microscope, micromanipulator, amplifier, data acquisition system)

-

Borosilicate glass pipettes

Procedure:

-

Prepare the cultured neurons or brain slices and place them in the recording chamber perfused with aCSF.

-

Pull glass pipettes to a resistance of 3-7 MΩ and fill with the internal solution.

-

Under microscopic guidance, approach a neuron with the patch pipette and form a high-resistance seal (GΩ seal) with the cell membrane.

-

Rupture the membrane patch to achieve the whole-cell configuration, allowing electrical access to the cell's interior.

-

Clamp the cell at a negative holding potential (e.g., -70 mV) to record inward currents.

-

Apply NMDA and glycine to the cell to evoke NMDA receptor-mediated currents.

-

After obtaining a stable baseline current, co-apply this compound with the agonists.

-

Record the reduction in the NMDA receptor-mediated current in the presence of delucemine.

-

Wash out the drug to observe the recovery of the current.

-

To determine the IC50, apply different concentrations of delucemine and measure the corresponding inhibition of the NMDA receptor current.

-

Analyze the dose-response data to calculate the IC50 value.

Forced Swim Test for Antidepressant-like Activity

The forced swim test is a common behavioral assay in rodents used to screen for potential antidepressant effects of drugs.

Materials:

-

Rats or mice

-

Cylindrical water tanks (e.g., 40 cm high, 20 cm diameter)

-

Water maintained at 23-25°C

-

This compound solution for injection

-

Vehicle control solution

-

Video recording equipment

Procedure:

-

Pre-test session (Day 1): Individually place each animal in the water tank for a 15-minute swim session. This is to induce a state of learned helplessness.

-

Remove the animals from the water, dry them, and return them to their home cages.

-

Test session (Day 2): 24 hours after the pre-test, administer this compound or the vehicle control to the animals (typically via intraperitoneal injection) at a specific time before the test (e.g., 30-60 minutes).

-

Place the animals back into the water tanks for a 5-minute test session.

-

Record the entire 5-minute session using a video camera.

-

An observer, blinded to the treatment groups, scores the duration of immobility during the test session. Immobility is defined as the lack of movement except for small motions necessary to keep the head above water.

-

Compare the immobility time between the delucemine-treated group and the vehicle-treated group. A significant reduction in immobility time in the drug-treated group is indicative of an antidepressant-like effect.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the NMDA receptor signaling pathway and the workflows of the key experimental protocols.

Caption: NMDA Receptor Signaling and Delucemine Blockade.

References

- 1. researchgate.net [researchgate.net]

- 2. NPS 1506, a moderate affinity uncompetitive NMDA receptor antagonist: preclinical summary and clinical experience - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. NPS 1506, a novel NMDA receptor antagonist and neuroprotectant. Review of preclinical and clinical studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. NMDA receptor - Wikipedia [en.wikipedia.org]

- 6. animal.research.wvu.edu [animal.research.wvu.edu]

Delucemine Hydrochloride: A Technical Guide on its Dual-Action Mechanism as a Serotonin Reuptake Inhibitor and NMDA Receptor Antagonist

For Researchers, Scientists, and Drug Development Professionals

Abstract

Delucemine hydrochloride (also known as NPS-1506) is a compound of significant interest due to its dual pharmacological action as a selective serotonin reuptake inhibitor (SSRI) and an uncompetitive N-methyl-D-aspartate (NMDA) receptor antagonist. This technical guide provides a comprehensive overview of the core mechanisms of this compound, with a specific focus on its serotonin reuptake inhibition properties. This document summarizes the available quantitative data, details relevant experimental protocols, and presents visual diagrams of the associated signaling pathways to facilitate a deeper understanding of its therapeutic potential. While quantitative data for its NMDA receptor antagonism is available, specific binding affinity and functional inhibition values for its activity at the serotonin transporter (SERT) are not prominently available in publicly accessible literature.

Introduction

This compound is a neuroactive compound that has been investigated for its potential therapeutic applications, including as an antidepressant and for neuroprotection.[1] Its unique pharmacological profile, combining the mechanisms of two major classes of neuropsychiatric drugs, makes it a compelling subject for research and drug development. The inhibition of serotonin reuptake is a well-established mechanism for treating depression and other mood disorders, while the antagonism of NMDA receptors is implicated in neuroprotection and has shown rapid antidepressant effects.[2][3]

Quantitative Pharmacological Data

| Target | Parameter | Value | Assay Conditions | Reference |

| NMDA Receptor | IC50 | 476 nM | Inhibition of NMDA/glycine-induced increases in cytosolic calcium in cultured rat cerebellar granule cells | [4] |

| NMDA Receptor | IC50 | 664 nM | Displacement of [3H]MK-801 binding to rat cortical membranes | [4] |

| Serotonin Transporter (SERT) | Ki / IC50 | Not Available | Not Available |

Mechanism of Action: Serotonin Reuptake Inhibition

As a selective serotonin reuptake inhibitor (SSRI), this compound is proposed to bind to the serotonin transporter (SERT), a transmembrane protein responsible for the reuptake of serotonin from the synaptic cleft into the presynaptic neuron. By inhibiting this process, delucemine increases the extracellular concentration of serotonin, thereby enhancing serotonergic neurotransmission.[5] This prolonged availability of serotonin in the synapse allows for greater stimulation of postsynaptic serotonin receptors, which is believed to be the primary mechanism underlying the therapeutic effects of SSRIs in mood disorders.

Signaling Pathway of Serotonin Reuptake Inhibition

The following diagram illustrates the general signaling pathway affected by the inhibition of serotonin reuptake.

Caption: General mechanism of serotonin reuptake inhibition by this compound.

Mechanism of Action: NMDA Receptor Antagonism

This compound also acts as an uncompetitive antagonist at the NMDA receptor.[1][4] This means it binds to a site within the ion channel of the receptor, but only when the receptor is already activated by its agonists, glutamate and glycine. By blocking the ion channel, delucemine prevents the influx of calcium ions (Ca2+) into the postsynaptic neuron. Excessive Ca2+ influx through NMDA receptors is implicated in excitotoxicity, a process that leads to neuronal damage and death. Therefore, by blocking this channel, delucemine may exert neuroprotective effects.

Signaling Pathway of NMDA Receptor Antagonism

The following diagram illustrates the mechanism of uncompetitive NMDA receptor antagonism.

Caption: Uncompetitive antagonism of the NMDA receptor by this compound.

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of a compound's pharmacological profile. Below are representative protocols for key experiments used to characterize serotonin reuptake inhibitors and NMDA receptor antagonists.

Serotonin Reuptake Inhibition Assay (Radioligand Uptake Assay)

This protocol is a generalized method based on common practices for measuring the inhibition of serotonin transporter activity.

Objective: To determine the in vitro potency of this compound to inhibit the reuptake of serotonin by the serotonin transporter (SERT).

Materials:

-

Cell line expressing human SERT (e.g., HEK293-hSERT cells) or synaptosomes prepared from rodent brain tissue.

-

[3H]Serotonin (Radiolabeled serotonin).

-

Assay buffer (e.g., Krebs-Ringer-HEPES buffer).

-

Test compound (this compound) at various concentrations.

-

Reference SSRI (e.g., Fluoxetine) for positive control.

-

Scintillation vials and scintillation fluid.

-

Liquid scintillation counter.

-

96-well microplates.

Procedure:

-

Cell/Synaptosome Preparation: Culture and harvest HEK293-hSERT cells or prepare synaptosomes from the appropriate brain region (e.g., striatum, cortex) of rats or mice.

-

Assay Setup: In a 96-well plate, add a suspension of the cells or synaptosomes to each well.

-

Compound Addition: Add varying concentrations of this compound, the reference SSRI, or vehicle (for control) to the wells.

-

Pre-incubation: Incubate the plate for a defined period (e.g., 10-20 minutes) at a controlled temperature (e.g., 37°C).

-

Initiation of Uptake: Initiate the serotonin uptake by adding a fixed concentration of [3H]Serotonin to each well.

-

Incubation: Incubate for a short period (e.g., 5-15 minutes) at 37°C to allow for serotonin uptake.

-

Termination of Uptake: Rapidly terminate the uptake process by washing the cells/synaptosomes with ice-cold assay buffer and filtering through a glass fiber filter mat using a cell harvester. This separates the cells/synaptosomes (containing internalized [3H]Serotonin) from the incubation medium.

-

Quantification: Place the filter discs in scintillation vials with scintillation fluid.

-

Data Analysis: Measure the radioactivity in each vial using a liquid scintillation counter. The amount of radioactivity is proportional to the amount of [3H]Serotonin taken up. Calculate the percent inhibition of serotonin reuptake for each concentration of this compound compared to the vehicle control. Determine the IC50 value by fitting the concentration-response data to a sigmoidal dose-response curve.

Workflow Diagram:

Caption: Experimental workflow for a serotonin reuptake inhibition assay.

NMDA Receptor Binding Assay ([3H]MK-801 Displacement)

This protocol is based on the methodology used to determine the IC50 of this compound at the NMDA receptor.[4]

Objective: To determine the affinity of this compound for the NMDA receptor by measuring its ability to displace the binding of a radiolabeled uncompetitive antagonist, [3H]MK-801.

Materials:

-

Rat cortical membranes (source of NMDA receptors).

-

[3H]MK-801 (Radiolabeled uncompetitive NMDA receptor antagonist).

-

Assay buffer (e.g., Tris-HCl buffer).

-

Test compound (this compound) at various concentrations.

-

Glutamate and Glycine (to activate the NMDA receptor).

-

Non-specific binding control (e.g., a high concentration of unlabeled MK-801).

-

Glass fiber filters.

-

Scintillation vials and scintillation fluid.

-

Liquid scintillation counter.

Procedure:

-

Membrane Preparation: Prepare crude synaptic membranes from rat cerebral cortex.

-

Assay Setup: In test tubes, combine the rat cortical membranes, [3H]MK-801, and varying concentrations of this compound or vehicle. Include tubes for total binding (no competitor) and non-specific binding (with a high concentration of unlabeled MK-801).

-

Receptor Activation: Add glutamate and glycine to the assay mixture to ensure the NMDA receptors are in an activated state, allowing for the binding of the uncompetitive antagonist.

-

Incubation: Incubate the mixture for a specified time (e.g., 60 minutes) at a controlled temperature (e.g., room temperature) to allow binding to reach equilibrium.

-

Termination of Binding: Rapidly filter the contents of each tube through glass fiber filters under vacuum. This separates the membrane-bound radioligand from the unbound radioligand.

-

Washing: Quickly wash the filters with ice-cold assay buffer to remove any non-specifically bound radioligand.

-

Quantification: Place the filters in scintillation vials with scintillation fluid.

-

Data Analysis: Measure the radioactivity on the filters using a liquid scintillation counter. Calculate the specific binding by subtracting the non-specific binding from the total binding. Determine the percent displacement of [3H]MK-801 binding by each concentration of this compound. Calculate the IC50 value from the concentration-displacement curve.

Workflow Diagram:

Caption: Experimental workflow for an NMDA receptor binding assay.

Discussion and Future Directions

This compound presents a fascinating pharmacological profile with its dual action on two critical neurotransmitter systems. The available data robustly supports its role as a moderate affinity uncompetitive NMDA receptor antagonist. However, the characterization of its SSRI activity remains incomplete in the public domain, with a notable absence of specific Ki or IC50 values for SERT.

For a comprehensive understanding of delucemine's therapeutic potential, future research should prioritize:

-

Quantitative Characterization of SERT Inhibition: Conducting in vitro binding and uptake assays to determine the Ki and IC50 values of this compound for the serotonin transporter is essential.

-

In Vivo Target Engagement Studies: Utilizing techniques such as positron emission tomography (PET) to confirm that delucemine occupies both NMDA receptors and serotonin transporters in the living brain at clinically relevant doses.

-

Elucidation of Downstream Signaling Cascades: Investigating the specific intracellular signaling pathways modulated by the dual actions of delucemine. This could involve assessing changes in second messengers, protein phosphorylation, and gene expression downstream of both serotonin and NMDA receptors.

-

Behavioral Pharmacology Studies: Designing preclinical studies to dissect the relative contributions of the SSRI and NMDA receptor antagonist components to the overall behavioral effects of delucemine.

Conclusion

This compound is a dual-action compound that holds promise for the treatment of neuropsychiatric disorders. Its well-documented activity as an uncompetitive NMDA receptor antagonist, coupled with its reported function as a selective serotonin reuptake inhibitor, provides a strong rationale for its potential efficacy. This technical guide has summarized the current knowledge, provided detailed experimental frameworks, and visualized the key mechanisms of action. The critical next step for the research community is to quantitatively define its potency and efficacy at the serotonin transporter to fully elucidate its unique pharmacological profile and guide future drug development efforts.

References

- 1. Development of serotonin transporter reuptake inhibition assays using JAR cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Triple reuptake inhibitors as potential next-generation antidepressants: a new hope? - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The mechanism of a high-affinity allosteric inhibitor of the serotonin transporter - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Advances in the study of NMDA receptors in depression pathogenesis and the antidepressant efficacy of their antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Synthesis of Delucemine Hydrochloride for Research Professionals

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of Delucemine Hydrochloride (also known as NPS-1506), a compound of significant interest in neuroscience research. Delucemine is a non-competitive antagonist of the N-methyl-D-aspartate (NMDA) receptor and a serotonin reuptake inhibitor, properties that have led to its investigation for various neurological and psychiatric disorders. This document outlines the synthetic pathways, detailed experimental protocols, and the compound's mechanisms of action, presented in a format tailored for research and development applications.

Chemical Synthesis of this compound

The synthesis of this compound can be achieved through multiple synthetic routes. Below are two primary methods reported for its preparation, starting from readily available commercial reagents.

Method 1: Synthesis from 3,3'-Difluorobenzophenone

This approach involves a multi-step synthesis commencing with the condensation of 3,3'-difluorobenzophenone.

Synthesis Pathway:

Delucemine Hydrochloride: A Technical Whitepaper on its Discovery, History, and Core Scientific Attributes

For Researchers, Scientists, and Drug Development Professionals

Abstract

Delucemine Hydrochloride (also known as NPS-1506) is a synthetic compound that emerged from the study of natural toxins and was investigated for its potential therapeutic effects in neurological and psychiatric disorders. Its unique dual mechanism of action as both an N-methyl-D-aspartate (NMDA) receptor antagonist and a serotonin reuptake inhibitor (SRI) positioned it as a compound of interest for conditions such as stroke and depression. Despite promising preclinical findings and progression into early clinical development, its journey was ultimately discontinued. This technical guide provides a comprehensive overview of the discovery, history, and core scientific data related to this compound, including its mechanism of action, available quantitative data, and relevant experimental contexts.

Discovery and History

Delucemine's origins can be traced to the exploration of neuroactive compounds found in nature. The structure of Delucemine is based on argiotoxin 636, a polyamine toxin isolated from the venom of the Argiope aurantia spider. Argiotoxins are known for their potent and specific antagonism of glutamate receptors, particularly the NMDA receptor subtype.

Developed by NPS Pharmaceuticals, Delucemine (NPS-1506) was synthesized as a more drug-like small molecule that retained the NMDA receptor blocking properties of the parent toxin. Initial research and development efforts in the late 1990s and early 2000s focused on its neuroprotective effects, with a primary indication for the treatment of stroke.[1] Subsequently, its properties as a serotonin reuptake inhibitor led to its investigation as a potential antidepressant.[2]

Despite showing promise in preclinical models and being well-tolerated in a Phase I clinical trial, the development of this compound was ultimately discontinued.[1] The specific reasons for the discontinuation are not extensively detailed in publicly available literature.

Mechanism of Action

This compound exhibits a dual mechanism of action, targeting two distinct systems in the central nervous system:

-

NMDA Receptor Antagonism: Delucemine is an uncompetitive antagonist of the NMDA receptor.[1][3] This means it binds to a site within the ion channel of the receptor, accessible only when the channel is opened by the binding of glutamate and a co-agonist (glycine or D-serine). By blocking the channel, Delucemine prevents the influx of calcium ions (Ca2+), which, in excess, can trigger excitotoxic cell death pathways. This mechanism is the basis for its neuroprotective effects in conditions like stroke.

Quantitative Data

The following tables summarize the available quantitative data for this compound from preclinical and clinical studies.

| Parameter | Value | Species | Assay | Reference |

| IC50 (NMDA Receptor) | 476 nM | Rat | Inhibition of NMDA/glycine-induced cytosolic calcium increase | [3] |

| IC50 (NMDA Receptor) | 664 nM | Rat | Displacement of [3H]MK-801 binding to cortical membranes | [3] |

Table 1: In Vitro NMDA Receptor Antagonist Activity of Delucemine (NPS-1506)

| Parameter | Value | Species | Model | Reference |

| Neuroprotective Dose | 0.1 - 1.0 mg/kg | Rodent | Ischemic stroke, hemorrhagic stroke, head trauma | [1] |

| Peak Plasma Conc. | 8 - 80 ng/mL | Rodent | Corresponds to neuroprotective doses | [1] |

Table 2: Preclinical In Vivo Efficacy of Delucemine (NPS-1506)

| Parameter | Value | Species | Study Type | Notes | Reference |

| Tolerated IV Dose | 5 - 100 mg | Human | Phase I Clinical | Adverse events at 100 mg included mild dizziness and ataxia. | [1] |

| Plasma Half-life (t½) | Approximately 60 hours | Human | Phase I Clinical | Suggests potential for prolonged neuroprotection from a single dose. | [1] |

Table 3: Phase I Clinical Trial Data for Delucemine (NPS-1506)

Experimental Protocols

Detailed, step-by-step experimental protocols for the studies conducted with this compound are not fully available in the public domain. The following represents a generalized description of the methodologies that would have been used based on the published results.

NMDA Receptor Binding Assay (Displacement of [3H]MK-801)

This assay is designed to determine the affinity of a test compound for the MK-801 binding site within the NMDA receptor ion channel.

-

Preparation of Membranes: Rat cortical tissue is homogenized in a buffered solution and centrifuged to isolate the cell membranes, which are rich in NMDA receptors. The membranes are washed to remove endogenous ligands.

-

Binding Reaction: The prepared membranes are incubated with a fixed concentration of radiolabeled [3H]MK-801 and varying concentrations of this compound.

-

Incubation and Filtration: The mixture is incubated to allow binding to reach equilibrium. The reaction is then terminated by rapid filtration through a glass fiber filter, which traps the membranes with the bound radioligand.

-

Scintillation Counting: The radioactivity retained on the filters is measured using a scintillation counter.

-

Data Analysis: The concentration of this compound that inhibits 50% of the specific binding of [3H]MK-801 (the IC50 value) is calculated. Non-specific binding is determined in the presence of a high concentration of a known NMDA receptor channel blocker.

In Vivo Rodent Model of Ischemic Stroke (Middle Cerebral Artery Occlusion - MCAO)

This model is a common method to mimic the effects of a stroke in a laboratory setting.

-

Animal Preparation: A rodent (typically a rat or mouse) is anesthetized. Body temperature is maintained at a physiological level.

-

Surgical Procedure: A small incision is made in the neck to expose the carotid artery. A filament is inserted into the internal carotid artery and advanced to the origin of the middle cerebral artery (MCA), thereby occluding it and inducing a focal ischemic stroke.

-

Drug Administration: this compound or a vehicle control is administered (e.g., intravenously) at a predetermined time before, during, or after the occlusion.

-

Reperfusion: After a defined period of occlusion (e.g., 2 hours), the filament is withdrawn to allow for reperfusion of the affected brain tissue.

-

Outcome Assessment: At a specified time point after the procedure (e.g., 24 or 48 hours), the animal is euthanized, and the brain is sectioned and stained (e.g., with 2,3,5-triphenyltetrazolium chloride - TTC) to measure the infarct volume. Neurological deficit scores can also be assessed before euthanasia.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the proposed signaling pathways for this compound's dual mechanism of action and a typical experimental workflow for its preclinical evaluation.

Conclusion

This compound stands as an informative case study in drug development, originating from a natural product and engineered to possess a novel dual mechanism of action. Its journey from a promising neuroprotectant for stroke to a potential antidepressant highlights the complex and often unpredictable path of pharmaceutical research. While its development was ultimately halted, the preclinical and early clinical data for Delucemine (NPS-1506) contribute to the broader understanding of NMDA receptor antagonists and serotonin reuptake inhibitors. The information presented in this whitepaper, compiled from available scientific literature, offers a technical foundation for researchers interested in the history and properties of this unique compound. Further investigation into the specific reasons for its discontinuation could provide valuable lessons for future drug development endeavors in the fields of neurology and psychiatry.

References

- 1. NPS 1506, a novel NMDA receptor antagonist and neuroprotectant. Review of preclinical and clinical studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Cellular and molecular mechanisms in the long-term action of antidepressants - PMC [pmc.ncbi.nlm.nih.gov]

- 3. NPS 1506, a moderate affinity uncompetitive NMDA receptor antagonist: preclinical summary and clinical experience - PubMed [pubmed.ncbi.nlm.nih.gov]

Delucemine Hydrochloride: A Comprehensive Pharmacological Profile

For Researchers, Scientists, and Drug Development Professionals

Introduction

Delucemine Hydrochloride (also known as NPS-1506) is a synthetic compound originally developed for its neuroprotective properties, with subsequent investigation into its potential as an antidepressant. Its unique dual mechanism of action as both an N-methyl-D-aspartate (NMDA) receptor antagonist and a selective serotonin reuptake inhibitor (SSRI) has made it a subject of significant interest in neuropharmacology. The structure of delucemine is derived from argiotoxin 636, a polyamine toxin isolated from the venom of the Argiope aurantia spider.[1] Despite promising preclinical and early clinical findings, the development of this compound was ultimately discontinued.[2] This technical guide provides a detailed overview of the pharmacological profile of this compound, summarizing key quantitative data, experimental methodologies, and associated signaling pathways.

Pharmacodynamics: Dual Mechanism of Action

This compound's primary pharmacological effects are mediated through its interaction with two distinct targets in the central nervous system: the NMDA receptor and the serotonin transporter (SERT).

NMDA Receptor Antagonism

Delucemine acts as a moderate affinity, uncompetitive antagonist at the NMDA receptor.[2][3] This means it binds to a site within the ion channel of the receptor, accessible only when the channel is opened by the binding of glutamate and a co-agonist (glycine or D-serine), thereby blocking the influx of Ca2+ ions.[3]

In Vitro Activity

Quantitative analysis of Delucemine's interaction with the NMDA receptor has been determined through radioligand binding assays and functional cellular assays.

| Parameter | Value | Assay | Species/Tissue | Reference |

| IC50 | 664 nM | [3H]MK-801 Displacement | Rat Cortical Membranes | [3] |

| IC50 | 476 nM | Inhibition of NMDA/Glycine-induced Ca2+ influx | Cultured Rat Cerebellar Granule Cells | [3] |

Serotonin Reuptake Inhibition

Pharmacokinetics

Pharmacokinetic studies have been conducted in both preclinical animal models and in early-phase human clinical trials, revealing a long plasma half-life.

| Parameter | Value | Species | Study Type | Reference |

| Neuroprotective Dose Range | 0.1 - 1.0 mg/kg | Rodent | Preclinical | [2] |

| Peak Plasma Concentration | 8 - 80 ng/mL | Rodent | Preclinical | [2] |

| Plasma Half-life | ~60 hours | Human | Phase I Clinical Trial | [2] |

Key Experimental Protocols

[3H]MK-801 Binding Assay

This competitive radioligand binding assay is used to determine the affinity of uncompetitive NMDA receptor antagonists that bind within the ion channel.

Methodology:

-

Membrane Preparation: Crude synaptic membranes are prepared from rat cerebral cortex.

-

Incubation: Membranes are incubated with a fixed concentration of [3H]MK-801 (a high-affinity radiolabeled NMDA receptor channel blocker) and varying concentrations of the test compound (this compound). The incubation is carried out in the presence of glutamate and glycine to ensure the NMDA receptor channels are in an open state.

-

Separation: Bound and free radioligand are separated by rapid filtration.

-

Detection: The amount of radioactivity retained on the filters is quantified using liquid scintillation counting.

-

Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of [3H]MK-801 (IC50) is calculated.

References

- 1. NMDAR (Inhibitors Agonists Modulators Antagonists) | TargetMol [targetmol.com]

- 2. NPS 1506, a novel NMDA receptor antagonist and neuroprotectant. Review of preclinical and clinical studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. NPS 1506, a moderate affinity uncompetitive NMDA receptor antagonist: preclinical summary and clinical experience - PubMed [pubmed.ncbi.nlm.nih.gov]

Delucemine Hydrochloride: A Deep Dive into its Structure-Activity Relationship for NMDA Receptor Modulation

For Immediate Release

SALT LAKE CITY, UT – This technical whitepaper provides an in-depth analysis of the structure-activity relationship (SAR) of Delucemine Hydrochloride (NPS-1506), a moderate affinity uncompetitive N-methyl-D-aspartate (NMDA) receptor antagonist. Delucemine has been a subject of interest for its neuroprotective potential in conditions such as stroke and for its antidepressant effects, stemming from its dual action as an NMDA receptor antagonist and a serotonin reuptake inhibitor. This document, intended for researchers, scientists, and drug development professionals, consolidates the available quantitative data, details key experimental methodologies, and visualizes the pertinent biological pathways and experimental workflows.

Core Pharmacological Activity

Delucemine is a diarylpropylamine derivative that has demonstrated notable activity at the NMDA receptor. Quantitative analysis has established its profile as a moderate affinity antagonist. Specifically, Delucemine (NPS 1506) exhibits an IC50 of 664 nM in displacing the binding of [3H]MK-801 to rat cortical membranes.[1] In a functional assay, it inhibits NMDA/glycine-induced increases in cytosolic calcium in cultured rat cerebellar granule cells with an IC50 of 476 nM .[1] These findings underscore its role as an open-channel blocker of the NMDA receptor.

Structure-Activity Relationship Insights

While a comprehensive SAR table for a wide range of Delucemine analogs is not publicly available in a single source, key structural insights can be gleaned from related compounds developed by NPS Pharmaceuticals. The diarylpropylamine scaffold is crucial for its activity. Stereochemistry plays a pivotal role in the potency of this class of compounds. For instance, in the related analog NPS 1407, (S)-(-)-3-amino-1,1-bis(3-fluorophenyl)butane, the S-isomer is reported to be 12 times more potent than the R-isomer as an NMDA receptor antagonist.[2] Similarly, for NPS 1392, (R)-(-)-3,3-bis(3-fluorophenyl)-2-methylpropan-1-amine, the levorotatory isomer demonstrated selective binding to the NMDA receptor.[3] This suggests that the spatial arrangement of the substituents on the propyl-amine backbone is a critical determinant for effective interaction with the NMDA receptor channel.

The presence and position of substituents on the two phenyl rings are also expected to significantly influence activity, though specific quantitative data for a series of Delucemine analogs remains proprietary.

Signaling Pathway and Experimental Workflow

The primary mechanism of action of Delucemine involves the blockade of the NMDA receptor ion channel. The following diagram illustrates the canonical NMDA receptor signaling pathway and the proposed point of intervention for Delucemine.

The experimental workflow to determine the NMDA receptor binding affinity of compounds like Delucemine typically involves a competitive radioligand binding assay. The following diagram outlines this process.

Experimental Protocols

NMDA Receptor Binding Assay ([³H]MK-801 Displacement)

This protocol is adapted from standard methodologies for determining the affinity of uncompetitive NMDA receptor antagonists.

1. Membrane Preparation:

-

Rat forebrains are homogenized in ice-cold 50 mM Tris-HCl buffer (pH 7.4).

-

The homogenate is centrifuged at 48,000 x g for 10 minutes at 4°C.

-

The resulting pellet is resuspended in fresh buffer and centrifuged again. This wash step is repeated three times.

-

The final pellet is resuspended in a known volume of buffer, and protein concentration is determined using a standard method (e.g., Bradford assay).

2. Binding Assay:

-

The assay is performed in a final volume of 250 µL in 96-well plates.

-

Each well contains:

-

50 µL of rat cortical membrane preparation (50-100 µg of protein).

-

50 µL of [³H]MK-801 (final concentration ~1-5 nM).

-

50 µL of varying concentrations of this compound or its analogs.

-

100 µL of assay buffer (50 mM Tris-HCl, pH 7.4).

-

-

Non-specific binding is determined in the presence of a saturating concentration of unlabeled MK-801 (e.g., 10 µM).

-

The plates are incubated at room temperature for 2 hours to reach equilibrium.

3. Filtration and Measurement:

-

The incubation is terminated by rapid filtration through glass fiber filters (e.g., Whatman GF/B) pre-soaked in 0.5% polyethyleneimine.

-

The filters are washed rapidly with ice-cold buffer to remove unbound radioligand.

-

The radioactivity retained on the filters is quantified by liquid scintillation counting.

4. Data Analysis:

-

The specific binding is calculated by subtracting non-specific binding from total binding.

-

The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis of the competition curve.

-

The inhibitory constant (Ki) is calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Whole-Cell Patch-Clamp Electrophysiology for NMDA Receptor Antagonism

This protocol outlines a method to assess the functional antagonism of NMDA receptors by Delucemine and its analogs.

1. Cell Preparation:

-

Primary neuronal cultures (e.g., from rat hippocampus or cortex) or cell lines expressing recombinant NMDA receptors (e.g., HEK293 cells) are used.

-

Cells are plated on coverslips and allowed to adhere and mature.

2. Recording Setup:

-

Coverslips are transferred to a recording chamber on the stage of an inverted microscope.

-

The chamber is continuously perfused with an external solution containing (in mM): 140 NaCl, 2.8 KCl, 1 CaCl₂, 10 HEPES, and 0.01 glycine, adjusted to pH 7.4.

-

Patch pipettes are pulled from borosilicate glass and filled with an internal solution containing (in mM): 130 CsCl, 10 HEPES, 10 BAPTA, and 4 Mg-ATP, adjusted to pH 7.2.

3. Whole-Cell Recording:

-

A gigaseal is formed between the patch pipette and the cell membrane.

-

The membrane patch is ruptured to achieve the whole-cell configuration.

-

The cell is voltage-clamped at a holding potential of -60 mV.

4. NMDA Receptor Current Elicitation and Drug Application:

-

NMDA receptor-mediated currents are evoked by brief application of NMDA (e.g., 100 µM) and glycine (e.g., 10 µM).

-

A stable baseline of NMDA-evoked currents is established.

-

Delucemine or its analogs are then co-applied with the agonists at varying concentrations to determine their inhibitory effect on the current amplitude.

5. Data Analysis:

-

The peak amplitude of the NMDA-evoked currents in the presence and absence of the test compound is measured.

-

Concentration-response curves are generated, and the IC50 value for the inhibition of the NMDA receptor current is calculated.

Conclusion

This compound presents a compelling profile as a dual-action NMDA receptor antagonist and serotonin reuptake inhibitor. The structure-activity relationship, particularly the critical role of stereochemistry in the diarylpropylamine scaffold, offers a foundation for the design of more potent and selective modulators. The experimental protocols detailed herein provide a standardized framework for the continued investigation of Delucemine analogs and other novel NMDA receptor antagonists. Further disclosure of quantitative SAR data for a broader range of Delucemine derivatives would significantly enhance our understanding of the molecular determinants of its activity and facilitate the development of next-generation neuroprotective and antidepressant therapeutics.

References

- 1. NPS 1506, a moderate affinity uncompetitive NMDA receptor antagonist: preclinical summary and clinical experience - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Chiral synthesis and pharmacological evaluation of NPS 1407: a potent, stereoselective NMDA receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Synthesis, biological activity, and absolute stereochemical assignment of NPS 1392: a potent and stereoselective NMDA receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]

Preclinical Profile of Delucemine Hydrochloride: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Delucemine Hydrochloride (NPS-1506) is an investigational drug candidate with a dual mechanism of action as a moderate-affinity uncompetitive N-methyl-D-aspartate (NMDA) receptor antagonist and a serotonin reuptake inhibitor. Preclinical research has primarily focused on its neuroprotective potential in models of acute neuronal injury, such as stroke and traumatic brain injury, as well as its potential as an antidepressant. Studies in rodent models have demonstrated that Delucemine can attenuate cognitive dysfunction and reduce neuronal death. This technical guide provides a comprehensive overview of the available preclinical data on this compound, including its mechanism of action, key in vivo and in vitro findings, and available pharmacokinetic and toxicological data.

Mechanism of Action

This compound's primary mechanism of action is the uncompetitive antagonism of the NMDA receptor. It also exhibits properties of a serotonin reuptake inhibitor.

NMDA Receptor Antagonism

Delucemine acts as a moderate-affinity, uncompetitive antagonist at the NMDA receptor. This means it binds to the open ion channel of the receptor, thereby blocking the influx of calcium ions (Ca2+). This mechanism is crucial in conditions of excessive glutamate release, such as during ischemic stroke or traumatic brain injury, where overactivation of NMDA receptors leads to excitotoxicity and neuronal cell death.

The following diagram illustrates the uncompetitive antagonism of the NMDA receptor by this compound.

Serotonin Reuptake Inhibition

In addition to its effects on the NMDA receptor, Delucemine also inhibits the reuptake of serotonin, a key neurotransmitter in the regulation of mood. This dual action suggests a potential therapeutic application in depressive disorders.

Preclinical Efficacy

Neuroprotection in Traumatic Brain Injury

A key study investigated the effects of Delucemine in a rat model of lateral fluid-percussion brain injury.

Experimental Protocol:

-

Animal Model: Male Sprague-Dawley rats.

-

Injury Model: Lateral fluid-percussion brain injury inducing a moderate level of injury.

-

Treatment: A single intravenous (i.v.) bolus of Delucemine (1 mg/kg) or vehicle administered 5 minutes post-injury.

-

Behavioral Assessment: Cognitive function was assessed using the Morris water maze task at 11-14 days post-injury.

-

Histological Analysis: Hippocampal neuron counts in the CA1 and CA3 regions were performed at 15 days post-injury.

Results: Delucemine treatment significantly attenuated cognitive deficits observed in the Morris water maze and reduced hippocampal neuron death in the CA3 subfield.

| Parameter | Vehicle-Treated (Trauma) | Delucemine-Treated (1 mg/kg) | p-value |

| Morris Water Maze (Escape Latency - Day 4) | ~60 seconds | ~30 seconds | < 0.05 |

| Hippocampal Neuron Count (CA3) | ~150 cells/mm | ~200 cells/mm | < 0.05 |

Antidepressant-like Activity

While specific preclinical data for Delucemine in antidepressant models is limited in the public domain, its dual mechanism of action as an NMDA antagonist and serotonin reuptake inhibitor suggests potential efficacy. The forced swim test is a common preclinical model used to assess antidepressant activity.

General Experimental Protocol (Forced Swim Test):

-

Animal Model: Typically rats or mice.

-

Procedure: Animals are placed in a cylinder of water from which they cannot escape. The duration of immobility is measured. A decrease in immobility time is indicative of an antidepressant-like effect.

-

Treatment: The test compound is administered prior to the test session.

The expected outcome for a compound with Delucemine's profile would be a dose-dependent reduction in immobility time.

Pharmacokinetics

Preclinical pharmacokinetic data for this compound in rats is summarized below.

| Parameter | Value | Route of Administration |

| Peak Plasma Concentration (Cmax) for Neuroprotection | 8 - 80 ng/mL | Intravenous (i.v.) |

| Time to Peak (Tmax) | Not explicitly reported | - |

| Area Under the Curve (AUC) | Not explicitly reported | - |

| Bioavailability | Not explicitly reported | - |

Toxicology and Safety Pharmacology

Preclinical safety studies have indicated that Delucemine is generally well-tolerated at neuroprotective doses.

-

Behavioral Effects: At doses that produce behavioral toxicity, Delucemine did not induce behaviors characteristic of other NMDA receptor antagonists like MK-801, nor did it generalize to phencyclidine (PCP).[1]

-

Neuronal Vacuolization: Delucemine did not cause neuronal vacuolization, a known side effect of some NMDA receptor antagonists.[1]

Signaling Pathways

The neuroprotective effects of uncompetitive NMDA receptor antagonists like Delucemine are thought to be mediated through the modulation of downstream signaling cascades that are activated by excessive Ca2+ influx. One such critical pathway involves the transcription factor CREB (cAMP response element-binding protein), which plays a key role in neuronal survival and plasticity.

The following diagram illustrates a potential signaling pathway involved in the neuroprotective action of Delucemine.

Conclusion

The preclinical data for this compound suggest a promising profile as a neuroprotective agent with potential applications in acute brain injury and depression. Its uncompetitive NMDA receptor antagonism, coupled with serotonin reuptake inhibition, offers a multi-faceted approach to these complex neurological conditions. While early studies have demonstrated efficacy in rodent models and a favorable safety profile, further in-depth preclinical and clinical investigations would be necessary to fully elucidate its therapeutic potential. The development of this compound appears to have been discontinued, but the preclinical findings remain valuable for the broader field of neuroprotective and antidepressant drug discovery.

References

Delucemine Hydrochloride: A Technical Guide to its Neuroprotective Potential

For Researchers, Scientists, and Drug Development Professionals

Abstract

Delucemine (also known as NPS-1506) is a synthetic small molecule that has garnered interest for its neuroprotective properties. Structurally derived from argiotoxin 636, a polyamine toxin found in the venom of the Argiope aurantia spider, Delucemine exhibits a dual mechanism of action as a moderate affinity, uncompetitive N-methyl-D-aspartate (NMDA) receptor antagonist and a serotonin reuptake inhibitor (SRI).[1] This technical guide provides a comprehensive overview of Delucemine Hydrochloride, summarizing its pharmacological data, detailing experimental protocols for its evaluation in preclinical neuroprotection models, and outlining its clinical development status. The information presented is intended to serve as a resource for researchers and professionals in the field of neuropharmacology and drug development.

Introduction

The excitotoxic cascade initiated by excessive glutamate release and subsequent overactivation of NMDA receptors is a key pathological mechanism in a variety of neurological disorders, including ischemic stroke and traumatic brain injury (TBI). This has led to the investigation of NMDA receptor antagonists as potential neuroprotective agents. Delucemine emerged as a promising candidate due to its unique pharmacological profile. This guide delves into the technical details of this compound, providing a foundation for further research and development.

Pharmacological Profile

Delucemine's neuroprotective effects are primarily attributed to its dual mechanism of action.

NMDA Receptor Antagonism

Delucemine acts as a moderate affinity, uncompetitive antagonist at the NMDA receptor. This means it binds to the open channel of the receptor, blocking the influx of calcium ions and thereby attenuating the downstream excitotoxic signaling cascade.

Serotonin Reuptake Inhibition

In addition to its effects on the NMDA receptor, Delucemine also functions as a serotonin reuptake inhibitor. By blocking the serotonin transporter (SERT), it increases the synaptic concentration of serotonin, a neurotransmitter with known roles in mood regulation and potential neuroprotective effects.

Quantitative Pharmacological Data

The following table summarizes the available quantitative data for this compound.

| Parameter | Value | Species/System | Reference |

| NMDA Receptor Antagonism | |||

| IC50 (NMDA/glycine-induced Ca2+ influx) | 476 nM | Cultured rat cerebellar granule cells | [2] |

| IC50 ([3H]MK-801 displacement) | 664 nM | Rat cortical membranes | [2] |

| Serotonin Reuptake Inhibition | |||

| Ki (Serotonin Transporter) | Data not publicly available |

Preclinical Neuroprotection Studies

Delucemine has demonstrated neuroprotective efficacy in various preclinical models of neurological injury.

Ischemic Stroke

In rodent models of ischemic stroke, Delucemine has been shown to be neuroprotective.[1] Neuroprotectant doses in these models ranged from approximately 0.1 to 1.0 mg/kg, resulting in peak plasma concentrations of 8 to 80 ng/mL.[1]

Traumatic Brain Injury

Similar neuroprotective effects have been observed in rodent models of head trauma.[1] The effective dose range and resulting plasma concentrations are consistent with those seen in stroke models.[1]

Experimental Protocols

This widely used model mimics focal ischemic stroke in humans.

-

Animal Model: Male Wistar rats (250-300g) or C57BL/6 mice (20-25g).

-

Anesthesia: Isoflurane (2-3% for induction, 1-1.5% for maintenance) in a mixture of N2O and O2.

-

Procedure:

-

A midline ventral neck incision is made, and the common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA) are exposed.

-

The ECA is ligated and transected.

-

A filament (e.g., a 4-0 monofilament nylon suture with a rounded tip) is introduced into the ECA stump and advanced into the ICA to occlude the origin of the middle cerebral artery (MCA).

-

Occlusion is maintained for a defined period (e.g., 60 or 90 minutes) for transient MCAO, after which the filament is withdrawn to allow reperfusion. For permanent MCAO, the filament is left in place.

-

-

Drug Administration: this compound or vehicle would be administered intravenously (i.v.) or intraperitoneally (i.p.) at a specified time relative to the onset of ischemia (e.g., 30 minutes post-occlusion).

-

Outcome Measures:

-

Neurological Deficit Scoring: A graded scale to assess motor and sensory deficits at various time points post-MCAO.

-

Infarct Volume Measurement: 2,3,5-triphenyltetrazolium chloride (TTC) staining of brain slices at 24 or 48 hours post-MCAO to visualize and quantify the infarct area.

-

Behavioral Tests: Assessment of motor coordination (e.g., rotarod test) and cognitive function (e.g., Morris water maze) at later time points.

-

The CCI model is a highly reproducible method for inducing focal TBI.

-

Animal Model: Male Sprague-Dawley rats (300-350g) or C57BL/6 mice (25-30g).

-

Anesthesia: Isoflurane as described for the MCAO model.

-

Procedure:

-

The animal is placed in a stereotaxic frame.

-

A craniotomy is performed over the desired cortical region (e.g., the parietal cortex).

-

The tip of a pneumatically or electromagnetically driven impactor is positioned over the exposed dura.

-

The impactor is activated to deliver a controlled impact with defined parameters (e.g., velocity, depth, and dwell time).

-

-

Drug Administration: this compound or vehicle would be administered (e.g., i.v. or i.p.) at a specified time relative to the injury (e.g., 15 minutes post-impact).

-

Outcome Measures:

-

Motor Function Assessment: Beam walk test or rotarod test to evaluate motor coordination and balance.

-

Cognitive Function Assessment: Morris water maze or novel object recognition test to assess learning and memory.

-

Histological Analysis: Immunohistochemical staining of brain sections to quantify neuronal loss, axonal injury, and glial activation.

-

Clinical Development

This compound has undergone early-stage clinical evaluation.

Phase I Clinical Trial

A Phase I study in human volunteers was conducted to assess the safety, tolerability, and pharmacokinetics of Delucemine.

-

Dosing: Intravenous (i.v.) doses ranging from 5 to 100 mg were administered.[1]

-

Safety and Tolerability: The drug was generally well-tolerated. At the 100 mg dose, adverse events included mild dizziness, lightheadedness, and mild to moderate ataxia.[1] Importantly, no psychotomimetic effects similar to those of other NMDA receptor antagonists like phencyclidine (PCP) were observed.[1]

-

Pharmacokinetics: Delucemine exhibited a long plasma half-life of approximately 60 hours.[1] This suggests that a single i.v. dose could provide prolonged therapeutic concentrations.[1]

Clinical Pharmacokinetic Data

The following table summarizes the available clinical pharmacokinetic data for this compound.

| Parameter | Value | Route of Administration | Reference |

| Dose Range | 5 - 100 mg | Intravenous | [1] |

| Plasma Half-life (t1/2) | ~60 hours | Intravenous | [1] |

| Peak Plasma Concentration (Cmax) at Neuroprotectant Doses | 8 - 80 ng/mL (in rodents) | [1] | |

| Other Parameters (Cmax, Tmax, Vd, CL) | Data not publicly available |

Signaling Pathways and Experimental Workflows

The neuroprotective effects of Delucemine are mediated through the modulation of specific signaling pathways. The following diagrams, generated using the DOT language, illustrate these pathways and a general experimental workflow for assessing neuroprotection.

NMDA Receptor Antagonism and Neuroprotection

Caption: NMDA Receptor Antagonism Pathway by Delucemine.

Serotonin Reuptake Inhibition and Potential Neuroprotective Mechanisms

Caption: Serotonin Reuptake Inhibition and Neuroprotection.

General Experimental Workflow for In Vivo Neuroprotection Study

Caption: In Vivo Neuroprotection Experimental Workflow.

Conclusion

This compound is a promising neuroprotective agent with a dual mechanism of action targeting both NMDA receptor-mediated excitotoxicity and the serotonergic system. Preclinical studies have demonstrated its efficacy in models of ischemic stroke and traumatic brain injury, and a Phase I clinical trial has indicated that it is well-tolerated in humans with a favorable pharmacokinetic profile. However, further research is needed to fully elucidate its therapeutic potential. Specifically, more detailed preclinical studies are required to optimize dosing and treatment paradigms, and to further explore the downstream signaling pathways involved in its neuroprotective effects. Additionally, the lack of publicly available quantitative data on its serotonin reuptake inhibitor activity represents a knowledge gap that should be addressed in future investigations. This technical guide provides a solid foundation for researchers and drug development professionals to build upon in the continued exploration of this compound as a potential therapy for acute neurological injuries.

References

Delucemine Hydrochloride: A Technical Whitepaper on its Potential Antidepressant Properties

For Researchers, Scientists, and Drug Development Professionals

Abstract

Delucemine (NPS-1506) is a unique investigational compound with a dual mechanism of action as a moderate-affinity, uncompetitive N-methyl-D-aspartate (NMDA) receptor antagonist and a serotonin reuptake inhibitor.[1][2] This whitepaper provides a comprehensive technical overview of the available preclinical and clinical data for Delucemine Hydrochloride, with a specific focus on the scientific rationale for its investigation as a potential antidepressant. While extensive clinical efficacy data for depression is not publicly available, this document synthesizes the existing pharmacological knowledge to build a profile of its potential therapeutic utility in mood disorders. This guide details its mechanism of action, summarizes known pharmacokinetic and safety data, and outlines the experimental basis for its consideration as an antidepressant, supported by visualizations of relevant biological pathways and experimental workflows.

Introduction

Major Depressive Disorder (MDD) remains a leading cause of disability worldwide, with a significant portion of patients exhibiting an inadequate response to currently available treatments. The discovery of novel antidepressant agents with distinct mechanisms of action is a critical area of research. This compound emerged as a promising candidate due to its dual engagement of two key pathways implicated in the pathophysiology of depression: the glutamatergic and serotonergic systems.

Delucemine's structure is derived from argiotoxin 636, a natural toxin isolated from the venom of the Argiope aurantia spider.[2] Initially investigated for its neuroprotective effects in the context of stroke and brain trauma, its pharmacological profile suggested a potential application in the treatment of depression.[1][2]

Mechanism of Action

Delucemine's potential antidepressant effects are predicated on its ability to modulate two distinct neurotransmitter systems:

NMDA Receptor Antagonism

Delucemine acts as a moderate-affinity, uncompetitive antagonist at the NMDA receptor.[1] This mechanism is shared with other compounds that have demonstrated rapid antidepressant effects, such as ketamine. By blocking the NMDA receptor, Delucemine is hypothesized to trigger a cascade of downstream events that lead to synaptic plasticity and a reversal of the synaptic deficits observed in depression.

Serotonin Reuptake Inhibition

In addition to its effects on the glutamatergic system, Delucemine is also a serotonin reuptake inhibitor.[2] This is the primary mechanism of action for the most widely prescribed class of antidepressants, the Selective Serotonin Reuptake Inhibitors (SSRIs). By blocking the serotonin transporter (SERT), Delucemine increases the concentration of serotonin in the synaptic cleft, thereby enhancing serotonergic neurotransmission.

Preclinical Data

While specific preclinical studies evaluating Delucemine in animal models of depression (e.g., forced swim test, learned helplessness) are not extensively reported in publicly accessible literature, its pharmacological activity at the NMDA receptor provides a strong basis for its antidepressant potential.

| Parameter | Value | Reference |

| NMDA Receptor Antagonism | ||

| Inhibition of NMDA/glycine-induced Ca2+ influx (IC50) | 476 nM | [2] |

| Displacement of [3H]MK-801 binding (IC50) | 664 nM | [2] |

| Neuroprotection (Rodent Models) | ||

| Efficacious Dose Range | 0.1 - 1.0 mg/kg | [1] |

| Peak Plasma Concentration at Efficacious Doses | 8 - 80 ng/mL | [1] |

Table 1: Summary of Preclinical Pharmacological Data for Delucemine

Experimental Protocols

NMDA Receptor Binding Assay (Displacement of [3H]MK-801):

-

Tissue Preparation: Rat cortical membranes are prepared and homogenized in a suitable buffer.

-

Incubation: Membranes are incubated with a fixed concentration of [3H]MK-801 and varying concentrations of the test compound (Delucemine).

-

Separation: Bound and free radioligand are separated by rapid filtration.

-